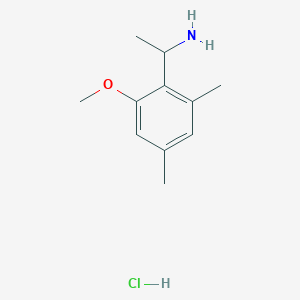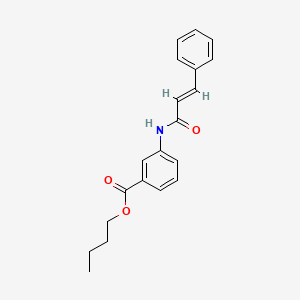
(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine derivatives, such as 4-Morpholin-4-yl-phenyl-methanol , are aromatic compounds containing a morpholine ring and a benzene ring linked to each other . They are often used in the synthesis of various pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of (4-Morpholin-4-yl-phenyl)methanol was determined using its molecular formula CHNO, average mass 193.242 Da, and Monoisotopic mass 193.110275 Da .
Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives can be complex and varied. For instance, the metabolism mechanism of (S)-N-[1-(3-morpholin-4ylphenyl)ethyl]-3-phenylacrylamide was investigated using density functional QM calculations aided with molecular mechanics/molecular dynamics simulations .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For instance, the properties of (4-Morpholin-4-yl-phenyl)methanol were determined using its molecular formula CHNO, average mass 193.242 Da, and Monoisotopic mass 193.110275 Da .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Studies on compounds with morpholine and cyano-enamide groups have demonstrated their utility in organic synthesis. For instance, the solvent effect on reactions involving morpholine has been shown to significantly influence product selectivity, suggesting applications in tailored synthetic pathways (SatoKikumasa et al., 1975). Similarly, the synthesis of functionalized tetrahydropyrimidin-2-thiones via reactions with morpholine highlights the use of such compounds in generating heterocyclic structures with potential biological activity (Zhenming Liu et al., 2014).
Materials Science
In the realm of materials science, morpholine derivatives have been explored for modifying surfaces to enhance properties like hydrophilicity and antifouling, which are crucial for membrane technologies in water treatment (Xinyao Shan et al., 2020). This suggests that (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide could find applications in surface chemistry and materials engineering, particularly in the development of functional coatings and membranes.
Photochemistry and Electrochemistry
The photochemical and electrochemical behaviors of compounds containing morpholine and related structures have been studied, indicating potential applications in the development of photoactive materials and electrochemical sensors. The influence of substituents on the photochemical generation and stability of morpholino-containing compounds suggests that they could be useful in designing compounds with specific photochemical properties for applications in photopharmacology or as photoinitiators in polymerization reactions (W. Weigel et al., 1993).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(2)19-17(21)15(12-18)11-14-3-5-16(6-4-14)20-7-9-22-10-8-20/h3-6,11,13H,7-10H2,1-2H3,(H,19,21)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAUFOTYJOOVHI-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)N2CCOCC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


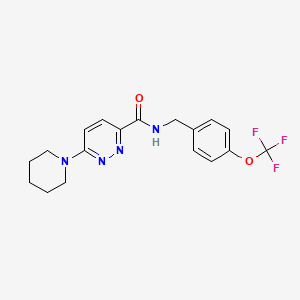
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)

![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)
![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide](/img/structure/B2537321.png)
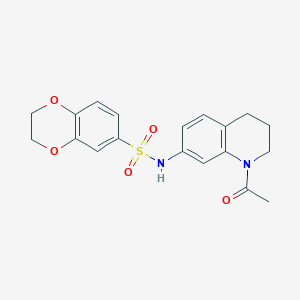
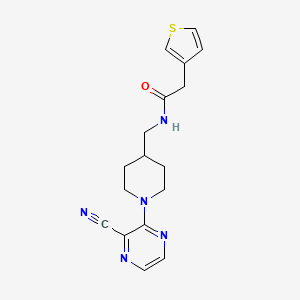
![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)
![Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2537329.png)
